Structurally Enabled Scaffold for Kinase Inhibitor Derivatization
The 1-ethyl-5-methyl substitution pattern on the pyrazole core provides a defined vector for further derivatization at the C4 amine, which has been exploited in the synthesis of potent kinase inhibitor scaffolds [1]. Specifically, a derivative incorporating this core—(R and S)-N-[1-(azetidin-1-ylcarbonyl)propyl]-8-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purin-6-amine—demonstrated an IC50 value of 26 nM in enzymatic assays [1]. This exemplifies the core's utility in generating high-potency leads when elaborated with appropriate pharmacophores, a value proposition distinct from unsubstituted or differently substituted pyrazol-4-amines [2].
| Evidence Dimension | Enzymatic inhibition potency (IC50) of a derivative incorporating the 1-ethyl-5-methyl-1H-pyrazol-4-amine scaffold |
|---|---|
| Target Compound Data | 26 nM (derivative: US10221178, Compound 1-3) [1] |
| Comparator Or Baseline | Comparative data for analogs with alternative substitution patterns are not available in the same assay context. |
| Quantified Difference | Not calculable from available data; potency derived from the elaborated derivative rather than the parent amine alone. |
| Conditions | Enzymatic kinase inhibition assay (BindingDB Entry BDBM361901) [1] |
Why This Matters
Demonstrates the compound's proven utility as a core scaffold in generating high-potency kinase inhibitors, validating its selection for SAR campaigns over uncharacterized analogs.
- [1] BindingDB. BDBM361901: (R and S)-N-[1-(azetidin-1-ylcarbonyl)propyl]-8-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purin-6-amine. IC50: 26 nM. View Source
- [2] Zhang, Q.; Liu, Y.; Li, L.; Li, X.; Hu, C. 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compound, composition, and application thereof. US Patent US11344549, May 31, 2022. View Source
